1-(4-(Benzyloxy)-2-fluorophenyl)ethanone
Overview
Description
1-(4-(Benzyloxy)-2-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C15H13FO2 and its molecular weight is 244.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Nonlinear Optics : 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, a related compound, has been studied for its molecular structure, vibrational frequencies, and molecular docking. This compound may act as an anti-neoplastic agent due to its inhibitory activity against TPII. Its potential role in nonlinear optics was also explored due to its first hyperpolarizability (Mary et al., 2015).
Synthesis of Antagonists and Chiral Recognition Studies : (S)-(–)-1-(4-Fluorophenyl)ethanol, another derivative, is an intermediate in synthesizing a CCR5 chemokine receptor antagonist, potentially protective against HIV infection. This compound, along with its o-fluoro-substituted analogs, is used in studying the chiral recognition of molecular complexes (Author(s) not available, 2022).
Crystal Structure Analysis : The crystal structure of 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone was analyzed, revealing its planar geometry and hydrogen bond interactions, which are critical for understanding molecular interactions and stability (Abdel‐Aziz et al., 2012).
Synthesis of NK1 Receptor Antagonist : The compound has been utilized in the synthesis of Aprepitant, an NK1 receptor antagonist. This process involved a stereoselective synthesis with a focus on the efficiency of the reaction (Brands et al., 2003).
Antimicrobial Activity : A study focused on synthesizing novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone. These compounds were evaluated for their antimicrobial activity (Nagamani et al., 2018).
Anti-inflammatory Activity : Another study examined the anti-inflammatory activity of phenyl dimer compounds derived from 1-(4-[2-(4-Acetyl-phenoxy)-ethoxy]-phenyl)-ethanone. The in vivo studies on albino rats highlighted the compound's potential in anti-inflammatory applications (Singh et al., 2020).
Properties
IUPAC Name |
1-(2-fluoro-4-phenylmethoxyphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-11(17)14-8-7-13(9-15(14)16)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCVHUGKSVUQAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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